2-Hydroxy-3,5-dinitropyridine
Overview
Description
2-Hydroxy-3,5-dinitropyridine is an industrially significant nitropyridine derivative. It is known for its applications in various fields, including its use as a catalyst in solid propellants . The compound has the molecular formula C5H3N3O5 and a molecular weight of 185.09 g/mol .
Mechanism of Action
Target of Action
2-Hydroxy-3,5-dinitropyridine is an industrially important nitropyridine derivative Its lead salt finds application in solid propellants as catalysts .
Mode of Action
It’s known that nitropyridine derivatives can participate in various chemical reactions due to the presence of the nitro group and the pyridine ring .
Result of Action
It’s known that its lead salt finds application in solid propellants as catalysts , suggesting that it may have a role in energy production or catalysis.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3,5-dinitropyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of bis([μ]-3,5-dinitropyridin-2-olato)bis([tetra-aqua(3,5-dinitropyridin-2-olato)barium(II)]) . The nature of these interactions often involves the formation of complexes that can act as catalysts in various chemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause respiratory irritation and serious eye irritation, indicating its impact on cellular processes related to respiratory and ocular cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of complexes that can either inhibit or activate enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation, which may persist over time . Additionally, its stability in various conditions can affect its efficacy and safety in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with respiratory irritation and skin irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in different cellular compartments .
Preparation Methods
The synthesis of 2-Hydroxy-3,5-dinitropyridine typically involves the nitration of 2-hydroxypyridine. This process is carried out using a nitrating agent, which is often a mixture of fuming nitric acid and concentrated sulfuric acid or fuming sulfuric acid . The reaction is conducted at temperatures ranging from 80°C to 150°C to ensure high yield and safety . Industrial production methods follow similar protocols, ensuring the controlled addition of nitrating agents to manage the reaction’s exothermic nature .
Chemical Reactions Analysis
2-Hydroxy-3,5-dinitropyridine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride (NaBH4), leading to the formation of hydride adducts.
Substitution: It can participate in Mannich reactions with formaldehyde and primary amines, forming 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-2-ones.
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Common reagents used in these reactions include sodium borohydride for reduction and formaldehyde for Mannich reactions . The major products formed from these reactions include hydride adducts and various diazabicyclic compounds .
Scientific Research Applications
2-Hydroxy-3,5-dinitropyridine has several scientific research applications:
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitropyridine can be compared with other nitropyridine derivatives such as:
2-Hydroxy-5-nitropyridine: Similar in structure but with fewer nitro groups, leading to different reactivity and applications.
3-Nitropyridine: Lacks the hydroxyl group, resulting in different chemical behavior and uses.
2,4-Dinitrobenzoic acid: Although not a pyridine derivative, it shares similar nitro functionalities and is used in different industrial applications.
The uniqueness of this compound lies in its dual nitro groups and hydroxyl functionality, which confer distinct reactivity and application potential .
Properties
IUPAC Name |
3,5-dinitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZJOXNRQKULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062754 | |
Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-33-8 | |
Record name | 3,5-Dinitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2980-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,5-dinitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3,5-dinitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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